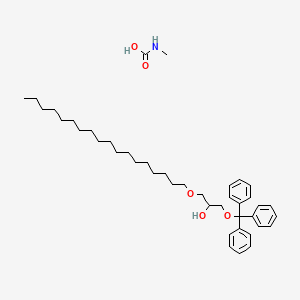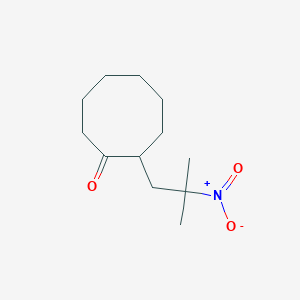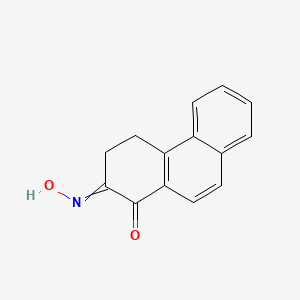![molecular formula C16H16ClNO4 B14376900 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride CAS No. 89808-21-9](/img/structure/B14376900.png)
1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride is a complex organic compound with a unique structure that combines a pyridinium ion with phenoxycarbonyl and isopropyl carbonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride typically involves the following steps:
Formation of Pyridinium Ion: The starting material, pyridine, is reacted with an appropriate alkylating agent to form the pyridinium ion.
Introduction of Phenoxycarbonyl Group: The pyridinium ion is then reacted with phenyl chloroformate to introduce the phenoxycarbonyl group.
Addition of Isopropyl Carbonate Group: Finally, the compound is treated with isopropyl chloroformate to add the isopropyl carbonate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
- 1-(Phenoxycarbonyl)-3-{[(methyl)oxy]carbonyl}pyridin-1-ium chloride
- 1-(Phenoxycarbonyl)-3-{[(ethyl)oxy]carbonyl}pyridin-1-ium chloride
- 1-(Phenoxycarbonyl)-3-{[(butyl)oxy]carbonyl}pyridin-1-ium chloride
Comparison
Compared to similar compounds, 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride is unique due to the presence of the isopropyl carbonate group. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it distinct in its applications and properties.
Properties
CAS No. |
89808-21-9 |
|---|---|
Molecular Formula |
C16H16ClNO4 |
Molecular Weight |
321.75 g/mol |
IUPAC Name |
1-O-phenyl 3-O-propan-2-yl pyridin-1-ium-1,3-dicarboxylate;chloride |
InChI |
InChI=1S/C16H16NO4.ClH/c1-12(2)20-15(18)13-7-6-10-17(11-13)16(19)21-14-8-4-3-5-9-14;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChI Key |
NTTUEPISMFAHJY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC(=O)C1=C[N+](=CC=C1)C(=O)OC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
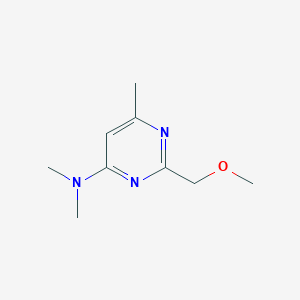
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
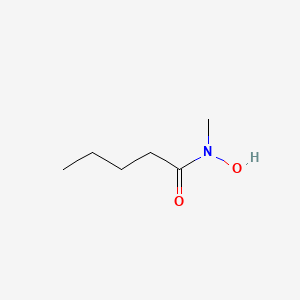
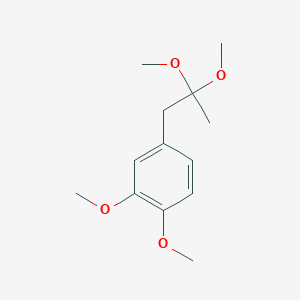
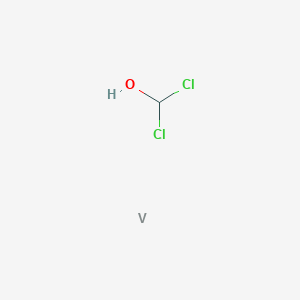
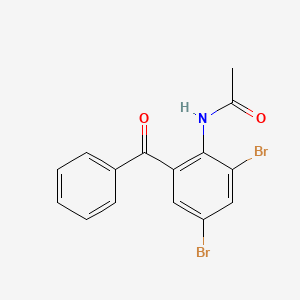
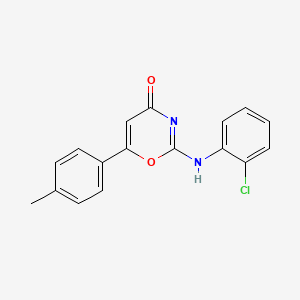
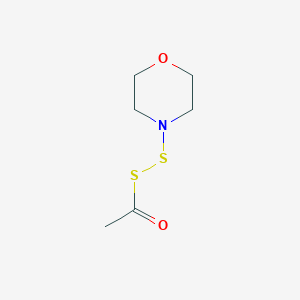
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
